(2,6-Dichloro-5-fluoropyridin-3-yl)méthanol

Vue d'ensemble

Description

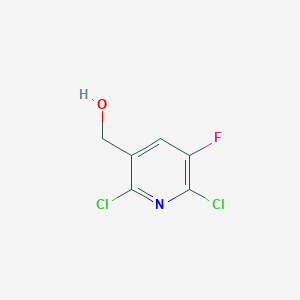

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is a heterocyclic compound with the molecular formula C6H4Cl2FNO and a molecular weight of 196.01 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

Target of Action

It is known that fluoropyridines, a class of compounds to which this molecule belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique manner, potentially involving electron-withdrawing effects.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds, indicating that they may interact with multiple biochemical pathways .

Result of Action

It is known that fluoropyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially affect its stability and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol typically involves the reduction of 2,6-dichloro-5-fluoronicotinic acid. One common method includes the use of borane-dimethyl sulfide complex (BH3·DMS) in tetrahydrofuran (THF) under reflux conditions . The reaction is quenched with water and the product is extracted using ethyl acetate (EtOAc), followed by purification steps involving washing with sodium hydroxide (NaOH), hydrochloric acid (HCl), and sodium bicarbonate (NaHCO3) solutions .

Industrial Production Methods

Industrial production methods for (2,6-Dichloro-5-fluoropyridin-3-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid

- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

- 2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde

Uniqueness

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is unique due to its specific combination of halogen atoms and hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in various fields, supported by relevant data and research findings.

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is a pyridine derivative that serves as a versatile building block in organic synthesis. It is characterized by the presence of two chlorine atoms and one fluorine atom on the pyridine ring, which significantly influences its reactivity and biological interactions. The compound can be synthesized through various methods, including nucleophilic substitution and reduction processes.

Biological Activity Overview

The biological activity of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol has been investigated in several studies, focusing on its effects on different biological targets. Here are some key findings:

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. For instance, it exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant potency.

- Antitumor Activity : In vitro studies have demonstrated that (2,6-Dichloro-5-fluoropyridin-3-yl)methanol can inhibit the growth of cancer cell lines such as HeLa and A549. The compound's effectiveness was quantified using IC50 values, showcasing its potential as an anticancer agent.

- Neurological Effects : Research has indicated that derivatives of this compound may interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders. The dual agonistic activity observed in some analogs points to its potential role in modulating dopaminergic and serotonergic pathways.

Table 1: Antimicrobial Activity of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Enterococcus faecalis | 25 |

Table 2: Antitumor Activity of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| A549 | 15 |

| L1210 | 30 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol against clinically relevant strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with traditional antibiotics.

- Case Study on Antitumor Activity : Another research effort focused on the antitumor properties of this compound in bladder cancer models. The study revealed that treatment with (2,6-Dichloro-5-fluoropyridin-3-yl)methanol led to significant tumor regression in vivo, highlighting its potential as a therapeutic agent for cancer treatment.

The mechanism by which (2,6-Dichloro-5-fluoropyridin-3-yl)methanol exerts its biological effects involves multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : Interactions with neurotransmitter receptors suggest that this compound may influence signaling pathways associated with mood regulation and cognitive function.

Propriétés

IUPAC Name |

(2,6-dichloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKFLYWBQHPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630705 | |

| Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820224-51-9 | |

| Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.